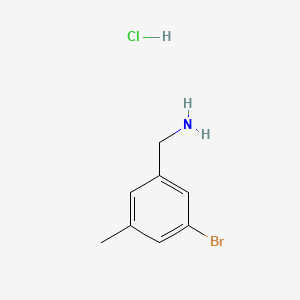
(3-Bromo-5-methylphenyl)methanamine hydrochloride
Overview
Description
“(3-Bromo-5-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1646570-05-9 . It is used in scientific research and has diverse applications, such as drug synthesis and material characterization .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-methylphenyl)methanamine hydrochloride” can be represented by the Inchi Code: 1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H . This indicates that the compound consists of a bromine atom, a methyl group, and a methanamine group attached to a phenyl ring, along with a hydrochloride group.Physical And Chemical Properties Analysis
“(3-Bromo-5-methylphenyl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 236.54 . The storage temperature is ambient temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis of compounds related to (3-Bromo-5-methylphenyl)methanamine hydrochloride has been explored, employing methods like polyphosphoric acid condensation and subsequent spectral characterization, including FT-IR and NMR techniques (Shimoga, Shin, & Kim, 2018).
Molecular Docking and Antimicrobial Studies : Certain derivatives of (3-Bromo-5-methylphenyl)methanamine hydrochloride have been synthesized and characterized, with molecular docking against microbial target proteins and experimental antibacterial studies being conducted. These studies help in understanding the biological efficacy of such compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Synthesis of Isoindole Derivatives : The reaction between derivatives of (3-Bromo-5-methylphenyl)methanamine hydrochloride with other chemical agents leads to the synthesis of isoindole derivatives, contributing to the field of organic chemistry and potentially offering new chemical entities for various applications (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Biased Agonists and Receptor Studies
Biased Agonists of Serotonin Receptors : Novel derivatives of (3-Bromo-5-methylphenyl)methanamine hydrochloride have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds show promise as antidepressant drug candidates, highlighting their potential therapeutic applications (Sniecikowska et al., 2019).
Antimalarial Agents Targeting Multiple Parasite Stages : The compound MMV019918, a derivative of (3-Bromo-5-methylphenyl)methanamine hydrochloride, has been studied for its activity against both sexual and asexual stages of the Plasmodium falciparum parasite, indicating its potential in malaria treatment strategies (Vallone et al., 2018).
Interaction with Muscarinic Acetylcholine Receptors : Research has explored the interaction of a compound similar to (3-Bromo-5-methylphenyl)methanamine hydrochloride with M1 muscarinic acetylcholine receptors, shedding light on its potential as a modulator in receptor-mediated pharmacological responses (Lanzafame & Christopoulos, 2004).
Material Science and Chemical Analysis
Optical Studies in Materials Science : The semiorganic single crystals related to (3-Bromo-5-methylphenyl)methanamine hydrochloride have been studied for their potential in laser applications, highlighting the compound's relevance in material science (Aarthi & Raja, 2019).
Analytical Determination in Pharmaceuticals : Techniques for the determination of bromhexine hydrochloride, a related compound, in pharmaceutical formulations have been developed, demonstrating the importance of analytical chemistry in quality control and drug development (Rauha, Salomies, & Aalto, 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating potential harm to the eyes, skin, and respiratory system . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
(3-bromo-5-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNGRKYVICNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-methylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



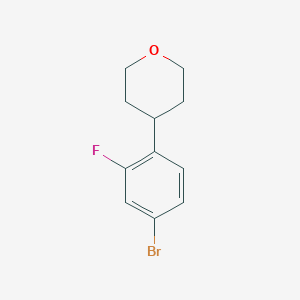
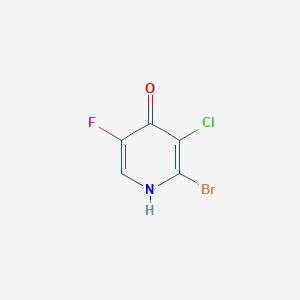
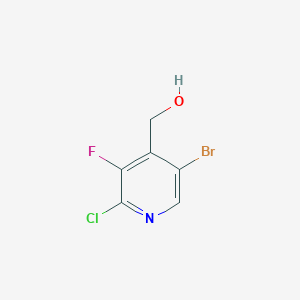
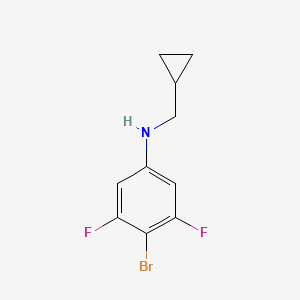
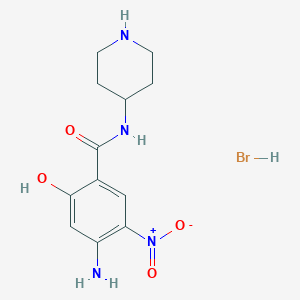
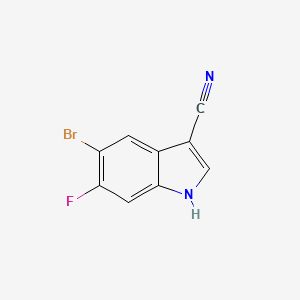
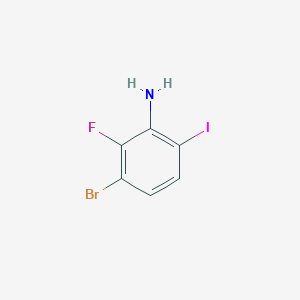
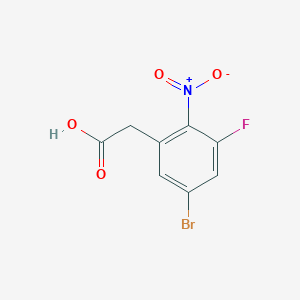
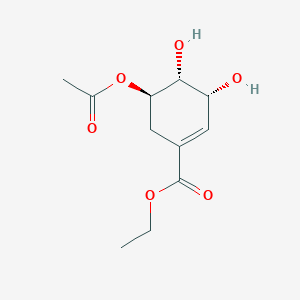
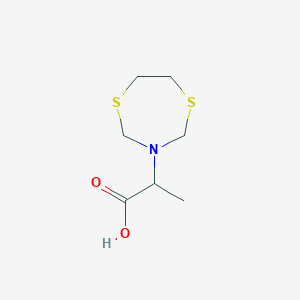
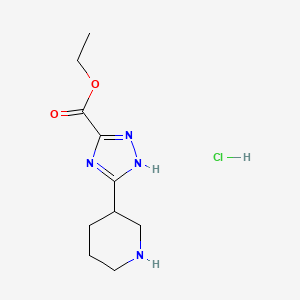
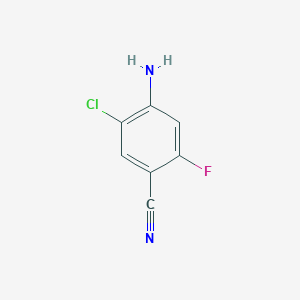
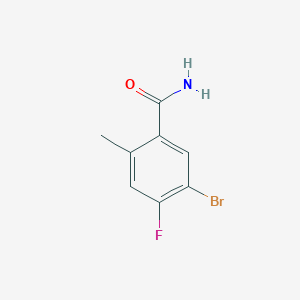
![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)